1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one
Overview
Description
1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one, also referred to as Bromo-Fluoro-Ketone or BFK, is a chemical compound that belongs to the class of ketones. It is an important raw material used as pharmaceutical intermediates .
Molecular Structure Analysis
The molecular weight of 1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one is 258.09 g/mol. The InChI code is 1S/C10H9BrFNO/c11-8-6-7(12)3-4-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 .It is a powder at room temperature . More specific physical and chemical properties were not found in the search results.
Scientific Research Applications
Intermediate in Synthesis of Biologically Active Compounds
1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one serves as an important intermediate in the synthesis of a variety of biologically active compounds. Its synthesis involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation, as demonstrated in the study by Wang et al. (2016) (Wang et al., 2016).
Chemical Sensor Development
This chemical has been utilized in the development of fluorescent chemosensors. For instance, Maity et al. (2018) synthesized new fluorophores based on the 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione moiety, demonstrating its application as a chemosensor for Fe3+/Fe2+ cations (Maity et al., 2018).
Conformational Analysis
The compound's conformational properties have been studied, as in the work of Fujiwara et al. (1977), where they analyzed its non-planar structure in solution and its crystal structure, contributing to our understanding of its physical and chemical properties (Fujiwara et al., 1977).
Luminescent Material Research
Research into luminescent materials has also incorporated this compound. Zhang et al. (2008) synthesized polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, which showed strong fluorescence and were studied for their potential applications in luminescent materials (Zhang et al., 2008).
Thermochemistry Studies
In the field of thermochemistry, Santos and Silva (2010) conducted studies on halogenated 1-phenylpyrrole derivatives, including those similar to 1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one, to understand their thermochemical properties (Santos & Silva, 2010).
Safety And Hazards
The safety information for 1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one indicates that it has the following hazard statements: H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
1-(2-bromo-4-fluorophenyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c11-8-6-7(12)3-4-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLLWSUZGBUNGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651827 | |
Record name | 1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one | |
CAS RN |
1037150-18-7 | |
Record name | 1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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